molecular formula C21H18ClNO4 B14982657 Propyl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Propyl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B14982657
M. Wt: 383.8 g/mol
InChI Key: JVQFTBQWTSTVRF-UHFFFAOYSA-N
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Description

PROPYL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the benzoxepine class of chemicals This compound is characterized by the presence of a propyl ester group and a chlorinated benzoxepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated benzoxepine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

PROPYL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of PROPYL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific structural features, such as the propyl ester group and the chlorinated benzoxepine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18ClNO4

Molecular Weight

383.8 g/mol

IUPAC Name

propyl 4-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18ClNO4/c1-2-10-27-21(25)14-3-6-18(7-4-14)23-20(24)15-9-11-26-19-8-5-17(22)13-16(19)12-15/h3-9,11-13H,2,10H2,1H3,(H,23,24)

InChI Key

JVQFTBQWTSTVRF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

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